Pan-RAS-IN-2 vs. RMC-6236: Structural Difference Drives Distinct CYPA Binding Affinity
Pan-RAS-IN-2 and its close analog RMC-6236 (Daraxonrasib) share a highly similar macrocyclic core but differ by a single methyl group on the cyclopropane ring of the pendant moiety. This seemingly minor structural variation results in a >2.7-fold difference in binding affinity for the cyclophilin A (CYPA) protein, the first step in the tri-complex formation mechanism. Pan-RAS-IN-2 demonstrates a KD for CYPA of 195 nM , whereas RMC-6236 exhibits a weaker KD of 862 nM [1]. This difference in binary complex stability is a key determinant of overall cellular potency and efficacy [2].
| Evidence Dimension | Binding Affinity (KD) for Cyclophilin A (CYPA) |
|---|---|
| Target Compound Data | KD = 195 nM |
| Comparator Or Baseline | RMC-6236 (Daraxonrasib), KD = 862 nM |
| Quantified Difference | Pan-RAS-IN-2 exhibits 4.4-fold higher binding affinity (lower KD) for CYPA compared to RMC-6236. |
| Conditions | Biochemical binding assay measuring affinity of the compound for recombinant human CYPA. |
Why This Matters
Higher CYPA binding affinity directly correlates with more efficient formation of the binary complex required for subsequent RAS(ON) engagement, a critical step for cellular activity.
- [1] ScienceDirect. (2025). Discovery of Daraxonrasib (RMC-6236), a Potent and Orally Bioavailable RAS(ON) Multi-selective, Noncovalent Tri-complex Inhibitor. View Source
- [2] Drug Hunter. (n.d.). Targeting the Oncogenic State of RAS with Tri-Complex Inhibitors. View Source
